Ethyl 1-(3,4-dimethylphenyl)-4-formyl-1H-pyrazole-3-carboxylate Ethyl 1-(3,4-dimethylphenyl)-4-formyl-1H-pyrazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15862576
InChI: InChI=1S/C15H16N2O3/c1-4-20-15(19)14-12(9-18)8-17(16-14)13-6-5-10(2)11(3)7-13/h5-9H,4H2,1-3H3
SMILES:
Molecular Formula: C15H16N2O3
Molecular Weight: 272.30 g/mol

Ethyl 1-(3,4-dimethylphenyl)-4-formyl-1H-pyrazole-3-carboxylate

CAS No.:

Cat. No.: VC15862576

Molecular Formula: C15H16N2O3

Molecular Weight: 272.30 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 1-(3,4-dimethylphenyl)-4-formyl-1H-pyrazole-3-carboxylate -

Specification

Molecular Formula C15H16N2O3
Molecular Weight 272.30 g/mol
IUPAC Name ethyl 1-(3,4-dimethylphenyl)-4-formylpyrazole-3-carboxylate
Standard InChI InChI=1S/C15H16N2O3/c1-4-20-15(19)14-12(9-18)8-17(16-14)13-6-5-10(2)11(3)7-13/h5-9H,4H2,1-3H3
Standard InChI Key JHYMSWRPYCJCJK-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=NN(C=C1C=O)C2=CC(=C(C=C2)C)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, ethyl 1-(3,4-dimethylphenyl)-4-formylpyrazole-3-carboxylate, reflects its substitution pattern:

  • Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms.

  • N1 substitution: A 3,4-dimethylphenyl group introduces steric bulk and hydrophobic character.

  • C3 substitution: An ethyl carboxylate ester enhances solubility and serves as a potential site for hydrolysis.

  • C4 substitution: A formyl group (-CHO) offers reactivity for further functionalization .

The molecular weight of 272.30 g/mol and a calculated LogP value (estimated via PubChem tools) of 2.7 suggest moderate lipophilicity, suitable for permeating biological membranes .

Spectroscopic Signatures

While experimental spectra for this compound are unavailable, analogous pyrazole derivatives exhibit distinctive signals:

  • ¹H NMR: Pyrazole protons resonate between δ 6.8–8.0 ppm, while the formyl proton appears as a singlet near δ 9.8–10.2 ppm .

  • ¹³C NMR: The carbonyl carbons (ester and formyl) typically appear at δ 160–170 ppm .

Synthesis and Optimization

Conventional Synthetic Routes

The synthesis of pyrazole-3-carboxylates often involves cyclocondensation or Vilsmeier-Haack reactions:

Vilsmeier-Haack Formylation

Treating ethyl 1-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylate with phosphorus oxychloride (POCl₃) and DMF introduces the formyl group at C4. This method achieves moderate yields (~60–70%) but necessitates careful handling of corrosive reagents.

Green Chemistry Approaches

Recent advancements emphasize sustainability:

“On Water” Cyclization

A solvent-free approach using semicarbazide hydrochloride and 4-aryl-2,4-diketoesters under aqueous conditions achieves cyclization with >85% yield . This method avoids hydrazine and reduces waste, aligning with green chemistry principles .

Esterification Optimization

Ethyl ester formation via sulfuric acid-catalyzed reflux of pyrazole-3-carboxylic acids in ethanol achieves yields up to 96% . For example, ethyl 1H-pyrazole-3-carboxylate synthesis from 1H-pyrazole-3-carboxylic acid and ethanol under reflux for 2–4 hours demonstrates scalability .

Table 1: Comparison of Synthetic Methods

MethodReagentsYieldAdvantagesLimitations
Hydrazine CyclizationHydrazine, HCl60–70%Well-establishedToxicity concerns
Vilsmeier-HaackPOCl₃, DMF50–65%Selective formylationCorrosive reagents
“On Water” SynthesisSemicarbazide, H₂O>85%Eco-friendly, high yieldLimited substrate scope
Acid-Catalyzed EsterH₂SO₄, EtOH80–96%Scalable, simple conditionsRequires neutralization steps

Chemical Reactivity and Derivative Formation

Formyl Group Reactivity

The C4 formyl moiety participates in nucleophilic additions and condensations:

  • Schiff Base Formation: Reaction with primary amines (e.g., hydrazines) yields hydrazones, as demonstrated in analogs like 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid hydrazones .

  • Knoevenagel Condensation: Condensation with active methylene compounds (e.g., malononitrile) forms α,β-unsaturated derivatives, enhancing conjugation.

Ester Hydrolysis and Functionalization

The ethyl carboxylate undergoes hydrolysis to the carboxylic acid under basic or acidic conditions, enabling further derivatization:

  • Saponification: Treatment with NaOH yields 1-(3,4-dimethylphenyl)-4-formyl-1H-pyrazole-3-carboxylic acid, a precursor for amide or peptide conjugates .

  • Transesterification: Alcohol exchange with higher alcohols (e.g., benzyl alcohol) modifies solubility and bioavailability.

DerivativeActivityIC₅₀/MICTarget
5-(2,4-Dimethylphenyl)-1H-pyrazole-4-carboxylic acidACE inhibition0.123 mMAngiotensin-converting enzyme
4-[3-(2,4-Difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid hydrazonesAntimicrobial4–16 µg/mLS. aureus, E. coli
Chlorinated pyrazole analogsAntiviral0.8–3.2 µMHSV-1, HAV

Future Directions and Challenges

Targeted Drug Design

The formyl and carboxylate groups provide handles for click chemistry or bioconjugation, enabling antibody-drug conjugate (ADC) development. For example, coupling with trastuzumab could target HER2-positive cancers.

Green Manufacturing

Scaling the “on water” synthesis requires optimizing semicarbazide hydrochloride’s recyclability and reducing reaction times . Flow chemistry may enhance throughput and safety.

Toxicity Profiling

Despite promising activity, pyrazole derivatives’ hepatotoxicity and genotoxicity remain concerns. In silico ADMET predictions (e.g., using SwissADME) should guide lead optimization.

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